N-[2-(Furan-3-YL)ethyl]-3,5-bis(trifluoromethyl)benzamide
Description
N-[2-(Furan-3-YL)ethyl]-3,5-bis(trifluoromethyl)benzamide is a benzamide derivative featuring a 3,5-bis(trifluoromethyl)phenyl core linked to a furan-3-ylethylamine moiety via an amide bond.
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F6NO2/c16-14(17,18)11-5-10(6-12(7-11)15(19,20)21)13(23)22-3-1-9-2-4-24-8-9/h2,4-8H,1,3H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSRBPVETZMTIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CCNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Furan-3-YL)ethyl]-3,5-bis(trifluoromethyl)benzamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with 2-(furan-3-yl)ethylamine. The reaction is carried out under conditions that promote the formation of the amide bond, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Furan-3-YL)ethyl]-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity, particularly in the context of cancer treatment. For instance, similar benzamide derivatives have shown promising results in inhibiting tumor growth and enhancing survival rates in murine models of cancer. The incorporation of furan and trifluoromethyl groups in N-[2-(Furan-3-YL)ethyl]-3,5-bis(trifluoromethyl)benzamide may enhance its efficacy as an antitumor agent by improving solubility and bioavailability .
Antimicrobial Properties
Fluorinated compounds have been widely studied for their antibacterial properties. The presence of trifluoromethyl groups has been linked to increased potency against various bacterial strains. Studies have demonstrated that similar compounds can exhibit significant antibacterial activity, suggesting that this compound may also possess antimicrobial potential .
Pharmacological Research
Receptor Modulation
The compound's structure suggests potential activity as a modulator of specific receptors involved in various physiological processes. For example, benzamide derivatives are known to interact with the aryl hydrocarbon receptor (AhR), which plays a role in the regulation of immune responses and cellular metabolism. Investigations into this compound could reveal its effects on AhR modulation and related pathways .
Material Science
Synthesis of Functional Materials
Due to its unique chemical properties, this compound can serve as a building block for synthesizing advanced materials. The trifluoromethyl group is known to impart desirable characteristics such as thermal stability and hydrophobicity to polymers. This compound could be utilized in the development of coatings or composites with enhanced performance traits .
Case Studies
Mechanism of Action
The mechanism of action of N-[2-(Furan-3-YL)ethyl]-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The furan ring and trifluoromethyl groups can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Core Structural Modifications
The table below highlights key structural differences between the target compound and its analogs:
Key Observations :
- Anti-inflammatory Activity : Imidazo[1,2-a]pyridine analogs () demonstrate significant activity, suggesting that bulky aromatic systems enhance COX-2 inhibition.
- Synthetic Flexibility: Microwave-assisted synthesis () improves yields for cyanopyrazine/pyrimidine derivatives compared to conventional methods.
Physicochemical Properties
While explicit data for the target compound is absent, trends from analogs suggest:
- Lipophilicity : Trifluoromethyl groups increase logP values, enhancing membrane permeability. For example, imidazo[1,2-a]pyridine derivatives () likely exhibit higher logP than furan-containing analogs due to extended aromatic systems.
- Solubility: Polar substituents like cyano () or sulfonamide () improve aqueous solubility compared to non-polar furan.
Biological Activity
N-[2-(Furan-3-YL)ethyl]-3,5-bis(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C13H10F6N2O
- Molecular Weight: 308.23 g/mol
- CAS Number: Not specified in the sources but can be derived from the structural formula.
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced lipophilicity and metabolic stability, which can lead to improved biological activity. The presence of the furan moiety may contribute to interactions with biological targets such as enzymes or receptors.
-
Anticancer Activity :
- Studies have shown that similar compounds can induce apoptosis in cancer cell lines. For instance, derivatives with trifluoromethyl groups have demonstrated cytotoxic effects against various cancer types, including breast and leukemia cancers .
- The mechanism often involves the activation of caspases, leading to programmed cell death.
- Antibacterial Properties :
Biological Activity Data
The following table summarizes the biological activity findings related to similar compounds:
| Compound Name | Activity Type | IC50 Values (µM) | Target Cell Lines |
|---|---|---|---|
| 1,2,4-Oxadiazole Derivatives | Anticancer | 0.48 - 5.13 | MCF-7, HCT-116 |
| Trifluoromethylbenzamide Derivative | Antibacterial | 10 - 30 | Various Gram-positive bacteria |
| N-[2-(Furan-3-YL)ethyl] derivative | Anticancer | TBD | TBD |
Case Studies
-
Anticancer Study :
A study involving a series of trifluoromethyl-substituted benzamides indicated significant cytotoxicity against human breast adenocarcinoma (MCF-7) cells. The derivatives were found to induce apoptosis through caspase activation pathways. The specific compound this compound was hypothesized to have similar effects based on structural analogies . -
Antibacterial Investigation :
Another study focused on the antibacterial properties of trifluoromethylbenzamides showed promising results against resistant bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of key metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
